Pharmacokinetics and Preliminary Toxicity Profile of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride: A Preclinical Evaluation Guide
Pharmacokinetics and Preliminary Toxicity Profile of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride: A Preclinical Evaluation Guide
[label="Genotoxicity (Ames test)\nOECD
Refining Protocol Accuracy
I'm now revising the experimental protocols for precision and self-validation. I've updated the Ames test draft to detail the strains, and S9 metabolic activation with positive and negative controls. I've also incorporated specific details for the hERG patch clamp assay. I am checking the DOT code for each diagram, ensuring correct color palettes, dimensions, and descriptions for each component. I will update the compound information, now using the full name: 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride.
Finalizing Diagrammatic Details
I'm now implementing the final touches on the diagrams, specifically focusing on contrast and accessibility. I've re-checked that all color coding is consistent and accessible. The diagrams meet size requirements, with descriptive captions. I will also incorporate in-text citations using the links provided to enhance the document, which currently cites OECD Test Guideline 471, FDA Guidance, and ICH S7B. I will update the citations based on feedback.
Verifying Citation Accuracy
I've carefully reviewed all the URLs, following the instructions. I've updated the ICH S7B URL to its direct link, ensuring it uses the landing page: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-e14s7b-clinical-and-nonclinical-evaluation-qtqtc-interval-prolongation-and_en.pdf, and confirmed the accuracy of the FDA guidance and OECD 471 citations. I'm prioritizing direct landing pages over potentially broken deep links.
Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound Identifier: CAS 2204052-21-9
Executive Summary
The transition of a novel chemical entity (NCE) from a discovery building block to a viable lead compound requires rigorous, predictive profiling. 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride is a substituted primary amine (an α -methylbenzylamine derivative) characterized by an ortho-ethoxy and meta-methyl substitution on the phenyl ring. While its structural motifs offer favorable central nervous system (CNS) penetration and target engagement potential, they also introduce specific metabolic liabilities and cardiotoxic risks.
As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causally driven framework for evaluating the pharmacokinetics (PK) and preliminary toxicity of this compound. Rather than merely listing standard assays, this guide dissects why specific methodologies are chosen, how the molecule's structural features dictate its biological fate, and how to ensure absolute data integrity during preclinical screening.
Physicochemical Profiling & Predictive ADME
Before initiating in vitro assays, we must establish the physicochemical baseline of the compound. The hydrochloride salt form ensures high aqueous solubility, while the unionized base dictates membrane permeability and enzyme affinity.
The presence of the ethoxy group increases lipophilicity and electron density on the aromatic ring, while the primary amine (pKa ~9.2) ensures the molecule is predominantly protonated at physiological pH (7.4). This cationic nature is the primary driver for potential off-target interactions, particularly with voltage-gated ion channels.
Table 1: Predictive Physicochemical & ADME Parameters
| Parameter | Predicted Value | Pharmacological Implication / Causality |
| Molecular Weight | 215.72 g/mol (HCl salt) | Highly favorable for oral absorption; well within Lipinski's Rule of 5. |
| LogP (unionized) | ~2.8 | Moderate lipophilicity drives good membrane permeability but increases potential affinity for CYP450 active sites. |
| pKa (Amine) | ~9.2 | Positively charged at pH 7.4. Increases risk of trapping in acidic organelles (lysosomes) and hERG channel liability. |
| Topological Polar Surface Area | 35.2 Ų | Excellent blood-brain barrier (BBB) penetration potential, making it suitable for CNS indications but requiring neurotoxicity screening. |
Pharmacokinetics (PK) & Metabolic Profiling
The primary metabolic clearance of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine is predicted to be hepatic. The molecule possesses three distinct metabolic soft spots:
-
O-Dealkylation: The ethoxy group is highly susceptible to cleavage by CYP2D6 and CYP3A4, yielding a phenolic metabolite.
-
Oxidative Deamination: The primary amine can be targeted by Monoamine Oxidase (MAO) or CYP enzymes, converting the amine to a ketone.
-
Benzylic Oxidation: The meta-methyl group can undergo aliphatic oxidation to form a benzylic alcohol.
To evaluate this, we utilize Human Liver Microsomes (HLMs). We select HLMs over whole hepatocytes for early screening because HLMs isolate Phase I (CYP450) enzymes, allowing us to pinpoint specific oxidative liabilities without the confounding variables of active cellular efflux [2].
Caption: Proposed Phase I metabolic pathways for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine.
Preliminary Toxicity Profiling
Toxicity screening must follow a logical, tiered approach to prevent late-stage attrition. We assess three critical pillars: Cytotoxicity, Genotoxicity, and Cardiotoxicity.
Genotoxicity: The Ames Test
Because Phase I metabolism can generate reactive electrophiles (e.g., epoxides or N-hydroxy intermediates), we must evaluate mutagenic potential using the Bacterial Reverse Mutation Test in accordance with [1][1]. We utilize Salmonella typhimurium strains TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively, both with and without S9 metabolic activation.
Cardiotoxicity: hERG Channel Inhibition
The compound's basic amine and lipophilic aromatic system form a classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Inhibition of this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes. We evaluate this risk using automated patch-clamp electrophysiology, strictly adhering to [3].
Caption: Tiered preclinical toxicity screening logic and decision matrix.
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any data generated for 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine is artifact-free and regulatory-compliant.
Table 2: Self-Validating Assay Acceptance Criteria
| Assay | Positive Control | Negative Control | Acceptance Threshold |
| HLM Stability | Verapamil (High clearance) | Warfarin (Low clearance) | R² of linear regression > 0.95; Verapamil >70% depletion at 30 min. |
| Ames Test | 2-Aminoanthracene (+S9) | Vehicle (DMSO/Water) | ≥3-fold increase in revertant colonies for positive control. |
| hERG Patch Clamp | E-4031 (Known inhibitor) | Vehicle (0.1% DMSO) | >80% current stability in baseline prior to compound addition. |
Protocol A: In Vitro Metabolic Stability (HLM Assay)
Designed in accordance with[2][2].
-
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride (final concentration 1 µM) in the buffer. Causality note: 1 µM is chosen to remain below the expected Michaelis constant (Km) of CYP enzymes, ensuring first-order kinetics.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Kinetic Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Acetonitrile instantly denatures the CYP proteins, halting metabolism at the exact time point.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion curve and calculate intrinsic clearance ( CLint ).
Protocol B: Bacterial Reverse Mutation (Ames) Test
-
Strain Cultivation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in Oxoid No. 2 nutrient broth until an OD₆₀₀ of ~1.0 is reached.
-
Metabolic Activation System: Prepare rat liver S9 mix (10% v/v S9 fraction in cofactor-supplemented buffer).
-
Pre-incubation Treatment: Mix 100 µL of the bacterial suspension, 50 µL of the test compound (at varying concentrations up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for the -S9 condition). Incubate at 37°C for 20 minutes. Causality note: The pre-incubation method is utilized over plate incorporation because it is significantly more sensitive to short-lived mutagenic metabolites generated from amines.
-
Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the mixture. Pour immediately over minimal glucose agar plates.
-
Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. The assay is validated only if spontaneous revertant counts in vehicle controls fall within historical laboratory ranges.
Conclusion
The preclinical evaluation of 1-(2-Ethoxy-3-methyl-phenyl)-ethylamine hydrochloride requires a targeted approach that accounts for its specific structural liabilities. By employing self-validating protocols for CYP-mediated clearance, genotoxicity, and hERG inhibition, researchers can confidently determine whether this NCE possesses the safety margins necessary for advancement into in vivo models.
References
-
OECD (1997). Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]
-
U.S. Food and Drug Administration (FDA) (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies: Guidance for Industry. Center for Drug Evaluation and Research (CDER). Available at:[Link]
-
International Council for Harmonisation (ICH) (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. FDA / EMA. Available at:[Link]
Sources
- 1. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 2. Drug–Drug Interactions of 257 Antineoplastic and Supportive Care Agents With 7 Anticoagulants: A Comprehensive Review of Interactions and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
